The synthesis of tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate typically involves multi-step reactions starting from readily available piperazine derivatives.
The molecular structure of tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate can be represented using various structural formulas:
O=C(N1CCN[C@H]([C@H]1C)C(F)(F)F)OC(C)(C)CThe structure features a piperazine ring with a carboxylate group attached to one nitrogen atom and a trifluoromethyl group attached to a carbon adjacent to the nitrogen .
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action of tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate primarily involves its interaction with biological targets such as receptors or enzymes:
Data on specific targets or pathways affected by this compound are still being explored in current research .
The physical and chemical properties of tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate include:
Tert-butyl (2R,3R)-2-methyl-3-(trifluoromethyl)piperazine-1-carboxylate has several scientific uses:
Research continues to explore its full potential across various scientific fields .
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: